molecular formula C10H17N3O B6646518 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine

Cat. No.: B6646518
M. Wt: 195.26 g/mol
InChI Key: DCKMTJMDQQJKPF-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine is a compound that features a pyrazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine typically involves the reaction of 2-methylpyrazol-3-amine with oxolane derivatives under specific conditions. One common method involves the use of a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amine bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring .

Scientific Research Applications

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-methylpyrazol-3-amine: A precursor in the synthesis of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine.

    Oxolane derivatives: Compounds containing the oxolane ring, used in various chemical syntheses.

Uniqueness

This compound is unique due to its combination of a pyrazole ring and an oxolane ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-10(4-6-14-8)11-7-9-3-5-12-13(9)2/h3,5,8,10-11H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKMTJMDQQJKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NCC2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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